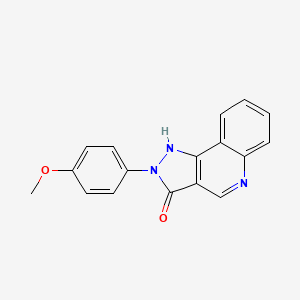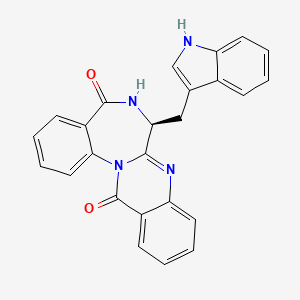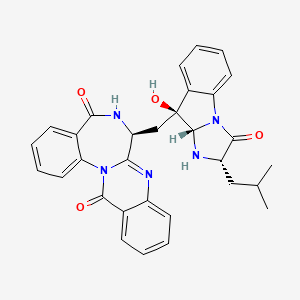![molecular formula C₁₉H₁₅NO₈ B1663442 (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate CAS No. 858128-57-1](/img/structure/B1663442.png)
(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis
These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Aplicaciones Científicas De Investigación
Nanosized Spherical Polyelectrolyte Brushes (SPBs)
SPBs are macromolecular assembly systems formed by densely grafting polyelectrolyte chains onto the surface of nanoscale spherical structures. These unique SPBs have several applications:
- Nanometal Catalysts : SPBs serve as ideal candidates for preparing nanometal catalysts. Their high surface area and tailored functional groups make them effective in catalytic reactions .
- Anti-Scaling Performance : SPBs inhibit calcium carbonate scale formation, making them valuable in industrial processes .
Anticonvulsant Properties
Researchers have explored SPB derivatives for their anticonvulsant activity. Specifically, a series of hybrid pyrrolidine-2,5-dione derivatives containing SPB moieties demonstrated potent anticonvulsant effects in animal seizure models. Compound 30, in particular, exhibited promising activity and safety profiles. Its mechanism of action involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels .
Chromophore Derivatives in Polymer Synthesis
SPB derivatives have been investigated for their electrochemical and optoelectronic properties in polymer synthesis. Researchers have explored novel derivatives of 2,5-dithienylpyrrole (SNS), including those with coumarin chromophores. These compounds contribute to the development of functional polymers.
Stimulation of Monoclonal Antibody (mAb) Production
Compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which contains an SPB moiety, has been found to stimulate mAb production in cell cultures. This discovery highlights the potential immunomodulatory effects of SPB-related compounds .
Mecanismo De Acción
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound acts as a heterobifunctional crosslinking reagent . It contains two functional groups that can react with different types of molecules. One group, N-hydroxysuccinimide (NHS), is amine-reactive, allowing it to bind to primary amines present in proteins and other biomolecules. The other group, psoralen, is photoreactive. Upon exposure to ultraviolet (UV) light, psoralen covalently binds to DNA or RNA. This interaction leads to changes in the targeted cell, often resulting in cell death.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, it has been shown to inhibit calcium currents, which can impact various cellular processes that rely on calcium signaling . Additionally, the compound’s ability to crosslink DNA or RNA upon exposure to UV light can disrupt normal cellular functions and lead to cell death.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes, suggesting it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound’s action results in several molecular and cellular effects. Its ability to inhibit calcium currents can alter cellular functions that depend on calcium signaling . Furthermore, its capacity to crosslink DNA or RNA can disrupt normal cellular functions, often leading to cell death. In animal models, the compound has shown potent anticonvulsant properties, suggesting it may have potential therapeutic applications .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s photoreactive group, psoralen, requires exposure to UV light to crosslink DNA or RNA. Therefore, the compound’s efficacy may depend on the presence and intensity of UV light in the environment. Additionally, the compound’s stability and efficacy may be affected by storage conditions. For example, some similar compounds are recommended to be stored in an inert atmosphere and under -20°C .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl-[4-(psoralen-8-yloxy)]butyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



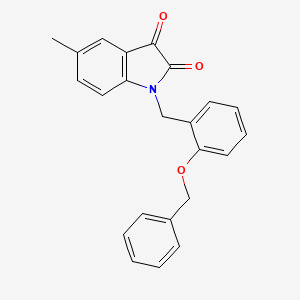
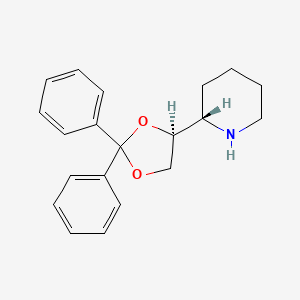
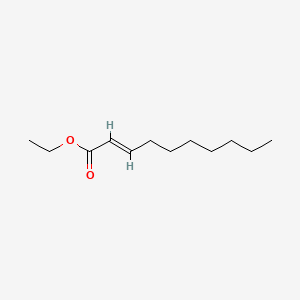

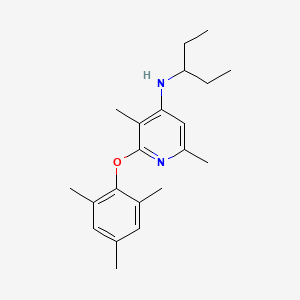
![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)
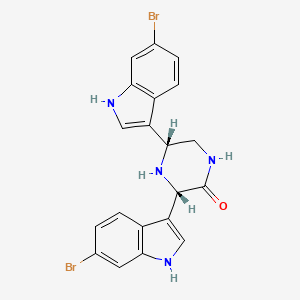
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)
